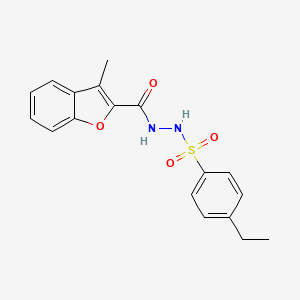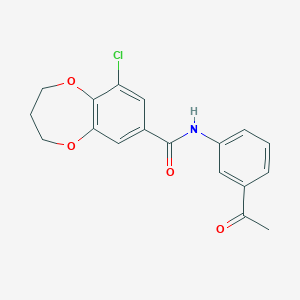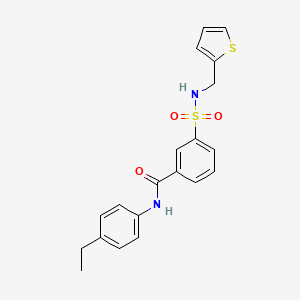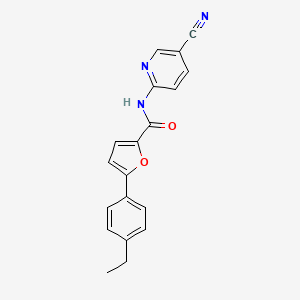
2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone, also known as INE, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has shown promising results in several scientific studies.
科学的研究の応用
2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone has been studied for its potential applications in various scientific fields, including cancer research, neurobiology, and drug development. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurobiology, this compound has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential as an antifungal and antibacterial agent.
作用機序
The mechanism of action of 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, including topoisomerase and histone deacetylase. This compound has also been shown to induce oxidative stress and activate the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by activating the p53 pathway. It has also been shown to inhibit the growth of cancer cells and induce oxidative stress. In neurobiology, this compound has been shown to protect against neurodegeneration and improve cognitive function.
実験室実験の利点と制限
One advantage of using 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone in lab experiments is its potential as a therapeutic agent in cancer and neurobiology research. This compound has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. One limitation of using this compound in lab experiments is its low yield and difficulty in synthesizing.
将来の方向性
There are several potential future directions for 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone research. One direction is to further investigate its potential as a therapeutic agent in cancer and neurobiology research. Another direction is to explore its potential as an antifungal and antibacterial agent. Additionally, research can be conducted to optimize the synthesis method for this compound to improve yield and reduce the difficulty in synthesizing.
合成法
The synthesis of 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone has been achieved using various methods, including the reaction of 2-bromo-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone with thiourea in the presence of a base. Another method involves the reaction of 2-(3H-indol-2-ylsulfanyl)acetic acid with 5-nitro-2,3-dihydroindol-1-one in the presence of a coupling reagent. The yield of this compound obtained from these methods ranges from 20-80%.
特性
IUPAC Name |
2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-18(11-25-17-10-12-3-1-2-4-15(12)19-17)20-8-7-13-9-14(21(23)24)5-6-16(13)20/h1-6,9H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASLQHAXJCOMSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)[N+](=O)[O-])C(=O)CSC3=NC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol](/img/structure/B7682832.png)

![N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-2-(2-methylsulfinylphenyl)acetamide](/img/structure/B7682848.png)

![4-(1,3-Benzodioxol-5-yloxy)-5,6-dimethyl-2-(pyrrolidin-1-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B7682853.png)
![N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide](/img/structure/B7682858.png)
![[2-(3-Acetamido-4-hydroxyphenyl)-2-oxoethyl] 3-fluoro-4-methylbenzoate](/img/structure/B7682870.png)


![1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide](/img/structure/B7682887.png)
![2-(6-Methoxy-1-benzofuran-3-yl)-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethanone](/img/structure/B7682898.png)
![2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B7682900.png)

![N-(2-methylpropyl)-2-[[5-(piperidin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7682921.png)